molecular formula C22H22N4O5S B2842890 ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate CAS No. 1005292-04-5

ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Cat. No. B2842890
CAS RN: 1005292-04-5
M. Wt: 454.5
InChI Key: PJFSMALNMJDSNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound's relevance spans across the synthesis of complex molecules, including its involvement in the creation of new heterocyclic compounds with potential biological activities. Studies have demonstrated methodologies for constructing pyridine and pyrimidine derivatives, which are essential scaffolds in medicinal chemistry due to their biological significance. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the versatility of related compounds in generating new molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Biological Activities

The compound and its derivatives have been evaluated for various biological activities, including their role as anti-juvenile hormone agents in agricultural applications. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been studied for its potential to induce precocious metamorphosis in insect larvae, indicating its utility in pest control strategies (Ishiguro et al., 2003).

Nonlinear Optical (NLO) Properties

Recent in silico screenings have explored the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, revealing significant potential for applications in optoelectronic devices. These studies, utilizing density functional theory (DFT) and time-dependent DFT methods, found that the compound and its derivatives exhibit large static first and second hyperpolarizabilities, suggesting they are promising candidates for NLO materials. The investigation highlights the importance of effective charge transfer within the molecules for enhanced NLO activities, with modifications to the methoxy group showing potential for improving these properties (Kiven et al., 2023).

properties

IUPAC Name

ethyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-3-31-21(29)15-5-7-16(8-6-15)25-20(28)13-26-12-19(30-2)18(27)11-17(26)14-32-22-23-9-4-10-24-22/h4-12H,3,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFSMALNMJDSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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